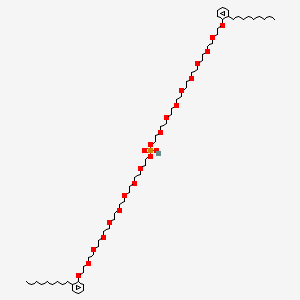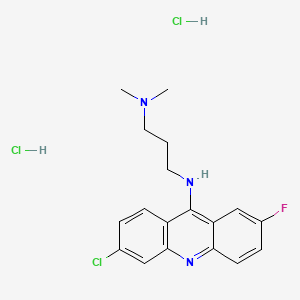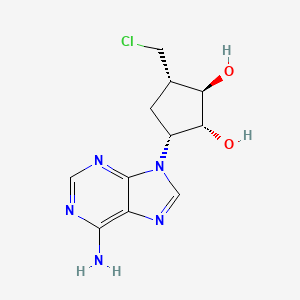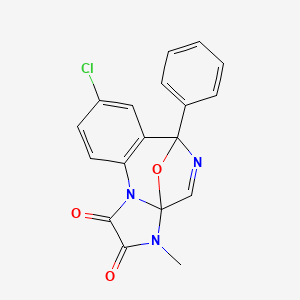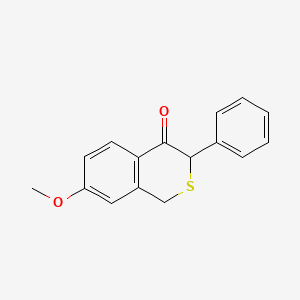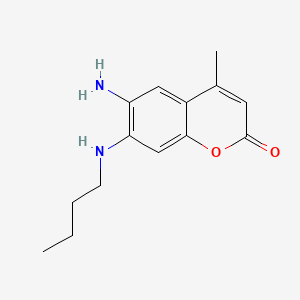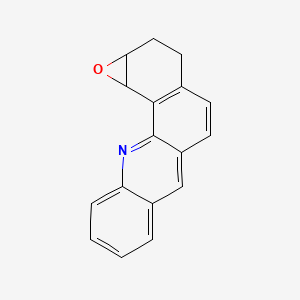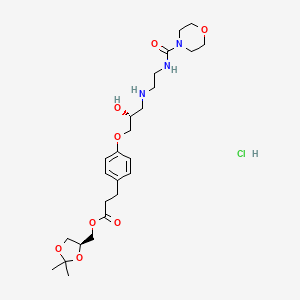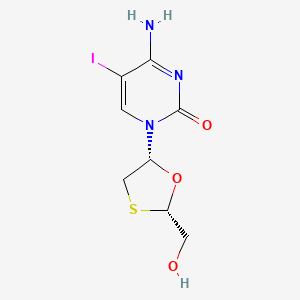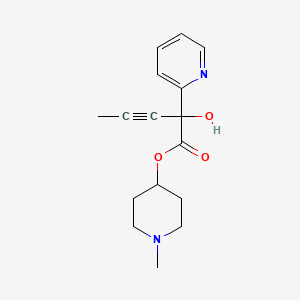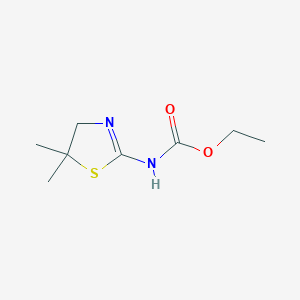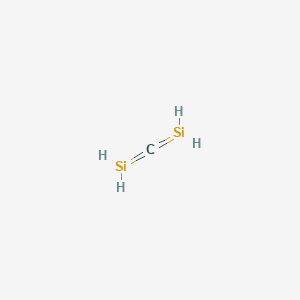
Disilicon carbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilicon carbide (Si₂C) is a compound consisting of two silicon atoms and one carbon atom. It is a member of the silicon carbide family, which is known for its exceptional hardness, thermal stability, and chemical inertness. This compound is of particular interest in various scientific fields due to its unique electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disilicon carbide can be synthesized through several methods, including chemical vapor deposition (CVD), solid-state reactions, and molecular beam epitaxy (MBE). One common method involves the reaction of silicon and carbon at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete conversion to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using the Acheson process, which involves heating a mixture of silica sand and carbon in an electric furnace. This process results in the formation of silicon carbide, which can then be further processed to obtain this compound through additional purification and refinement steps.
Chemical Reactions Analysis
Types of Reactions
Disilicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures, resulting in the formation of silicon dioxide and carbon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound to silicon and carbon.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of silicon halides and carbon-containing byproducts.
Major Products
The major products formed from these reactions include silicon dioxide, carbon dioxide, silicon, and various silicon halides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disilicon carbide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and in the synthesis of advanced materials due to its high thermal stability and chemical inertness.
Biology: this compound is explored for its potential use in biosensors and bioelectronics, leveraging its unique electronic properties.
Medicine: Research is ongoing into its use in medical implants and devices, particularly for its biocompatibility and durability.
Industry: It is utilized in the production of high-performance ceramics, cutting tools, and abrasive materials due to its exceptional hardness and wear resistance.
Mechanism of Action
The mechanism by which disilicon carbide exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonds between silicon and carbon atoms result in a highly stable and inert compound. In electronic applications, this compound’s wide bandgap and high thermal conductivity make it an excellent material for high-temperature and high-power devices. Its biocompatibility and chemical stability also make it suitable for medical applications, where it interacts minimally with biological tissues.
Comparison with Similar Compounds
Disilicon carbide can be compared with other silicon carbide compounds, such as silicon carbide (SiC) and trisilicon carbide (Si₃C). While all these compounds share similar properties, this compound is unique in its specific electronic and structural characteristics. For example:
Silicon carbide (SiC): Known for its hardness and thermal stability, it is widely used in industrial applications.
Trisilicon carbide (Si₃C): This compound has different electronic properties and is studied for its potential use in advanced semiconductor devices.
This compound stands out due to its specific molecular structure, which imparts unique electronic properties that are valuable in various high-tech applications.
Properties
CAS No. |
12070-04-1 |
|---|---|
Molecular Formula |
CH4Si2 |
Molecular Weight |
72.21 g/mol |
IUPAC Name |
silylidenemethylidenesilane |
InChI |
InChI=1S/CH4Si2/c2-1-3/h2-3H2 |
InChI Key |
KTKBIIGPCQPDIO-UHFFFAOYSA-N |
Canonical SMILES |
C(=[SiH2])=[SiH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


